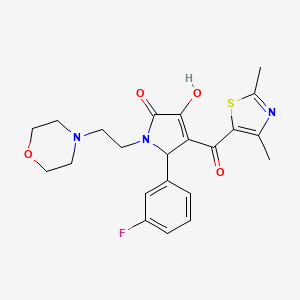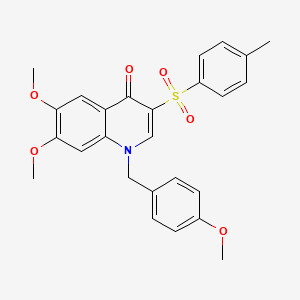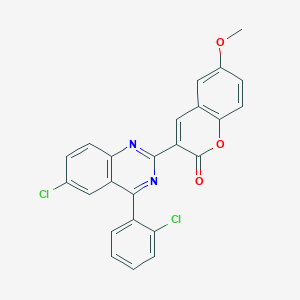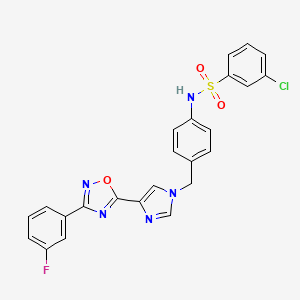
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as CPPP, is a pyrazolone derivative that has been synthesized using various methods.
Mechanism of Action
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one exerts its pharmacological effects by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin. This leads to an increase in the extracellular levels of serotonin, which in turn activates the serotonin receptors and produces the desired effects.
Biochemical and Physiological Effects:
This compound has been found to produce several biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has several advantages as a research tool, including its potent pharmacological effects, selectivity, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has several potential future directions, including further studies to determine its safety and efficacy in humans, its potential use as a therapeutic agent for various conditions, and its use as a research tool for studying the role of serotonin in various physiological and pathological conditions. Additionally, further studies are needed to determine the potential of this compound as a drug candidate for the treatment of chronic pain and inflammatory conditions.
Synthesis Methods
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can be synthesized using several methods, including the reaction of 3-(cyclopropylmethoxy)pyrrolidine with 1H-pyrazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-(cyclopropylmethoxy)pyrrolidine with 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent.
Scientific Research Applications
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has been extensively studied for its potential use in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. This compound has also shown promising results in the treatment of anxiety and depression, as it acts as a selective serotonin reuptake inhibitor.
properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(17-7-2-6-15-17)14(18)16-8-5-13(9-16)19-10-12-3-4-12/h2,6-7,11-13H,3-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLJWWMNMOJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OCC2CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)





![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2782341.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2782343.png)
![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)
![Ethyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2782349.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)